Cas no 841258-01-3 (3,4-difluorophenyl chloroformate)

3,4-Difluorophenyl chloroformate is a reactive aryl chloroformate ester widely used as a versatile intermediate in organic synthesis, particularly in the preparation of carbamates, carbonates, and other functionalized compounds. Its key advantages include high reactivity toward nucleophiles such as amines and alcohols, enabling efficient derivatization under mild conditions. The presence of fluorine substituents enhances its electrophilic character and can influence the electronic properties of resulting products. This compound is valuable in pharmaceutical and agrochemical research for introducing the 3,4-difluorophenyl moiety into target molecules. It should be handled with care due to its moisture sensitivity and lachrymatory nature. Storage under inert conditions is recommended to maintain stability.
3,4-difluorophenyl chloroformate structure
841258-01-3 structure
Product Name:3,4-difluorophenyl chloroformate
CAS No:841258-01-3
MF:C7H3ClF2O2
MW:192.547328233719
MDL:MFCD24141200
CID:3418577
PubChem ID:22567999
Update Time:2025-10-08

3,4-difluorophenyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • CARBONOCHLORIDIC ACID, 3,4-DIFLUOROPHENYL ESTER
    • 3,4-difluorophenyl chloroformate
    • 841258-01-3
    • SY296916
    • MFCD24141200
    • 3,4-difluoro-phenyl chloroformate
    • SCHEMBL4805336
    • 3,4-difluorophenylchloroformate
    • UZUSKWRSXHOBES-UHFFFAOYSA-N
    • EN300-281282
    • AKOS020225607
    • MDL: MFCD24141200
    • Inchi: 1S/C7H3ClF2O2/c8-7(11)12-4-1-2-5(9)6(10)3-4/h1-3H
    • InChI Key: UZUSKWRSXHOBES-UHFFFAOYSA-N
    • SMILES: ClC(=O)OC1C=CC(=C(C=1)F)F

Computed Properties

  • Exact Mass: 191.9789634g/mol
  • Monoisotopic Mass: 191.9789634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

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3,4-difluorophenyl chloroformate Suppliers

Amadis Chemical Company Limited
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(CAS:841258-01-3)3,4-difluorophenyl chloroformate
Order Number:A1032503
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:49
Price ($):781.0
Email:sales@amadischem.com

3,4-difluorophenyl chloroformate Related Literature

Additional information on 3,4-difluorophenyl chloroformate

3,4-Difluorophenyl Chloroformate (CAS No. 841258-01-3): An Overview of Its Properties, Applications, and Recent Research

3,4-Difluorophenyl chloroformate (CAS No. 841258-01-3) is a versatile compound that has gained significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloroformate group and a difluorophenyl moiety. These features contribute to its reactivity and potential applications in various chemical reactions and drug development processes.

The molecular formula of 3,4-difluorophenyl chloroformate is C9H5ClF2O3, and its molecular weight is approximately 225.59 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). Its physical properties make it suitable for use in a wide range of synthetic transformations.

In the realm of organic synthesis, 3,4-difluorophenyl chloroformate serves as a valuable reagent for the introduction of difluorophenyl groups into various organic molecules. The chloroformate functional group can react with alcohols to form esters, which are important intermediates in the synthesis of complex organic compounds. Additionally, the difluorophenyl moiety can enhance the lipophilicity and metabolic stability of target molecules, making it particularly useful in the design of pharmaceuticals.

Recent research has highlighted the potential of 3,4-difluorophenyl chloroformate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of a series of difluorophenyl-containing antiviral agents. These agents exhibited potent activity against several viral strains, including influenza and herpes simplex virus (HSV). The introduction of the difluorophenyl group was found to significantly improve the antiviral efficacy and reduce toxicity compared to their non-fluorinated counterparts.

Beyond antiviral applications, 3,4-difluorophenyl chloroformate has also been explored for its potential in cancer therapy. A research team at a leading pharmaceutical company utilized this compound to synthesize a new class of small molecule inhibitors targeting specific cancer-related enzymes. The resulting inhibitors demonstrated high selectivity and potency against tumor cells while showing minimal cytotoxicity towards normal cells. This finding underscores the importance of fluorinated compounds in enhancing the therapeutic index of drug candidates.

In addition to its medicinal applications, 3,4-difluorophenyl chloroformate has found utility in materials science. Fluorinated compounds are known for their unique properties such as low surface energy and high thermal stability. A recent study published in Advanced Materials demonstrated the use of this compound in the synthesis of fluorinated polymers with enhanced mechanical strength and chemical resistance. These polymers have potential applications in various industries, including electronics, coatings, and biomedical devices.

The safety profile of 3,4-difluorophenyl chloroformate is an important consideration for both researchers and industrial users. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials to ensure stability and prevent degradation.

In conclusion, 3,4-difluorophenyl chloroformate (CAS No. 841258-01-3) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure confers valuable properties that make it an essential reagent for researchers aiming to develop novel compounds with enhanced biological activity or improved material characteristics. As ongoing research continues to uncover new uses for this compound, it is likely to remain a key player in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:841258-01-3)3,4-difluorophenyl chloroformate
A1032503
Purity:99%
Quantity:1g
Price ($):781.0
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